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Compound of Interest

Compound Name: 2-[(chloromethyl)sulfanyl]propane

CAS No.: 18267-19-1

Cat. No.: B2464436 Get Quote

Executive Summary
Chloromethyl Isopropyl Sulfide (CMIS) (CAS: 18267-19-1) is a specialized alkylating agent and

sulfur-based intermediate.[1] Unlike its more common analogue, Chloromethyl Methyl Sulfide

(CMMS), CMIS incorporates a bulky isopropyl group that imparts distinct steric and spectral

properties.[1]

This guide addresses the critical challenge of spectral validation in the absence of widespread

reference libraries. By comparing CMIS with its precursor (Isopropyl Mercaptan) and its closest

analogue (CMMS), we establish a self-validating FTIR protocol to confirm identity and detect

common decomposition products (hydrolysis).[1]
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Feature CMIS (Target) CMMS (Analogue)
Isopropyl Mercaptan

(Precursor)

CAS 18267-19-1 2373-51-5 75-33-2

Key Fingerprint

Gem-dimethyl doublet

(1385/1365 cm⁻¹) +

C-Cl (700-750 cm⁻¹)

Single Methyl band +

C-Cl

S-H stretch (2550

cm⁻¹)

Stability Risk
Hydrolysis to

Alcohol/Formaldehyde
Rapid Hydrolysis Oxidation to Disulfide

Theoretical & Experimental FTIR Profile
In the absence of a digitized public reference spectrum for CMIS, identity validation must rely

on Fragment-Based Spectral Prediction.[1] This method synthesizes the spectrum from two

validated functional moieties: the Isopropyl Thioether group and the Chloromethyl Sulfide

group.[1]

A. The CMIS Spectral Signature
The FTIR spectrum of CMIS is characterized by three distinct regions. The presence of all

three confirms the structure.[1]

Region 1: The Alkyl Skeleton (3000 – 2800 cm⁻¹)[1]
Assignment: C-H Stretching (

).

Characteristic: CMIS exhibits a complex multiplet due to the isopropyl group.[1]

2960 cm⁻¹ (Strong): Asymmetric stretching of the

groups.[1]

2925 cm⁻¹: Asymmetric stretching of the

(chloromethyl) group.[1]
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2870 cm⁻¹: Symmetric stretching of the

groups.

Differentiation: The intensity ratio of 2960/2870 is higher in CMIS than in linear alkyl

analogues due to the branched structure.[1]

Region 2: The Isopropyl "Fingerprint" (1400 – 1300 cm⁻¹)[1]
Assignment: C-H Bending (Gem-dimethyl deformation).

Characteristic: A split doublet is the definitive marker for the isopropyl group.[1]

~1385 cm⁻¹ & ~1365 cm⁻¹: This "rabbit ear" doublet distinguishes CMIS from CMMS

(which shows a singlet methyl rock) and linear propyl isomers.[1]

Region 3: The Reactive Core (1300 – 600 cm⁻¹)[1]
Assignment: Chloromethyl functionality (

).

Characteristic:

~1220 – 1230 cm⁻¹ (Medium-Strong):

Wagging/Twisting.[1] This band is diagnostic of the chloromethyl group attached to sulfur.
[1]

~700 – 750 cm⁻¹ (Strong): C-Cl Stretching.[1] In

-chloro sulfides, this band is intense and often shifted slightly lower than in alkyl chlorides
due to the interaction with the sulfur lone pair.

~600 – 700 cm⁻¹: C-S Stretching (

and

).
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Comparative Analysis: CMIS vs. Alternatives
To objectively assess the product, we compare its spectral performance against its primary

synthesis precursor and its closest chemical analogue.

Comparison 1: CMIS vs. Isopropyl Mercaptan
(Precursor)
Context: CMIS is typically synthesized by the chloromethylation of isopropyl mercaptan.[1]

Unreacted precursor is a common impurity.[1]

Spectral Region CMIS (Product)
Isopropyl Mercaptan

(Impurity)
Validation Logic

2500 – 2600 cm⁻¹ Silent (Baseline flat)
Weak Band (~2550

cm⁻¹)

Primary Purity Check.

Any peak here

indicates unreacted

thiol.

700 – 800 cm⁻¹ Strong C-Cl band Absent
Confirms successful

chloromethylation.

3300 – 3500 cm⁻¹ Silent Silent

Both are non-H-

bonding (unless wet).

[1]

Comparison 2: CMIS vs. Chloromethyl Methyl Sulfide
(CMMS)
Context: CMMS is the standard "alternative" reagent.[1] Researchers must distinguish between

them if labels are lost or in cross-contamination scenarios.[1]
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Spectral Region
CMIS (

)

CMMS (

)
Differentiation

1360 – 1390 cm⁻¹ Doublet (1385/1365) Singlet (~1310-1330)

The gem-dimethyl

doublet is unique to

CMIS.

2800 – 3000 cm⁻¹
High complexity

(branched)
Simpler profile

CMIS shows stronger

splitting in C-H

stretches.[1]

Reactivity Moderate (Steric bulk)
High (Less steric

hindrance)

CMIS is preferred

when slower, more

controlled reaction

kinetics are required.

[1]

Comparison 3: CMIS vs. Hydrolysis Degradants
Context: Chloromethyl sulfides are moisture-sensitive, hydrolyzing to Isopropyl Alcohol,

Formaldehyde, and HCl.[1]

Spectral Region Intact CMIS Hydrolyzed Sample Action

3200 – 3600 cm⁻¹ Silent Broad O-H Stretch
Reject sample

(Alcohol formation).[1]

1700 – 1720 cm⁻¹ Silent Sharp C=O[1] Stretch

Reject sample

(Formaldehyde

formation).[1]

Visualizing the Validation Workflow
The following diagram illustrates the logical pathway for validating CMIS synthesis and purity

using FTIR markers.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2464436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Reaction Mixture
(iPr-SH + HCHO + HCl)

Check 2550 cm⁻¹
(S-H Stretch)

Check 1385/1365 cm⁻¹
(Isopropyl Doublet)

Silent

Impurity: Unreacted Mercaptan

Peak Present

Check 1700 cm⁻¹ & 3400 cm⁻¹
(C=O / O-H)

Doublet Present

Identity Error:
Likely CMMS or Linear Analog

Singlet/Absent

Degradation:
Hydrolysis ProductsPeaks Present

VALIDATED CMIS
(CAS 18267-19-1)

Silent

Click to download full resolution via product page

Caption: Logical decision tree for FTIR validation of Chloromethyl Isopropyl Sulfide, screening

for precursors, identity, and degradation.

Experimental Protocol: Self-Validating System
To ensure reproducibility, follow this "Self-Validating" FTIR protocol. This approach uses the

sample's own spectral features to confirm instrument performance and sample integrity.[1]

Methodology
Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).

Note: ZnSe is acceptable but ensure the pH is not highly acidic (hydrolysis of CMIS

produces HCl).[1] Diamond is preferred for durability.[1]

Parameters:

Resolution: 4 cm⁻¹[1]

Scans: 32 (minimum)[1]

Range: 4000 – 600 cm⁻¹[1][2]

Sample Prep:
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Handle under inert atmosphere (

or Ar) if possible.[1] CMIS is moisture-sensitive.[1]

Place 1 drop of neat liquid on the ATR crystal.[1]

Validation Steps (Pass/Fail Criteria)
Baseline Check (4000–2000 cm⁻¹):

Requirement: Baseline must be flat >95% T.[1]

Failure Mode: Sloping baseline indicates scattering (bubbles/particulates) or crystal

contamination.[1]

Functional Group Verification (Positive ID):

Locate the C-Cl stretch at ~700–750 cm⁻¹.[1]

Locate the Isopropyl Doublet at 1385/1365 cm⁻¹.[1]

Impurity Screen (Negative ID):

Verify absence of peak at 2550 cm⁻¹ (Mercaptan).[1]

Verify absence of broad band at 3400 cm⁻¹ (Water/Alcohol).[1]

References
National Institute of Standards and Technology (NIST).Isopropyl Mercaptan (CAS 75-33-2)

Infrared Spectrum.[1][3] NIST Standard Reference Database 69.[1][3][4][5] Available at:

[Link][4]

SpectraBase.Chloromethyl Methyl Sulfide (CAS 2373-51-5) FTIR Spectra.[1] John Wiley &

Sons.[1][6] Available at: [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of

Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Authoritative source for Gem-

dimethyl doublet and C-Cl stretch assignments).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C75332&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C75332&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C106898&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C101213&Type=IR-SPEC&Index=1
https://webbook.nist.gov/chemistry
https://webbook.nist.gov/cgi/cbook.cgi?ID=C106898&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromethyl-methyl-sulfide
https://spectrabase.com/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanethiol
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromethyl-methyl-sulfide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2464436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and

Charts (3rd ed.). Wiley.[1] (Reference for Chloromethyl group wagging frequencies).

PubChem.2-[(Chloromethyl)sulfanyl]propane (CMIS) Compound Summary. National

Library of Medicine.[1] Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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